molecular formula C20H14BrN3O2S B11137318 (5Z)-5-(3-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11137318
M. Wt: 440.3 g/mol
InChI Key: QKZTUEHQYNUDCR-VXGMZCCXSA-N
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Description

(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolothiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.

    Introduction of the bromophenyl and methoxyphenyl groups: This step involves the use of bromophenyl and methoxyphenyl aldehydes in a condensation reaction with the triazolothiazole core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its applications can range from the production of advanced polymers to the creation of specialized coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern. The presence of the bromophenyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C20H14BrN3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14BrN3O2S/c1-26-16-8-5-13(6-9-16)7-10-18-22-20-24(23-18)19(25)17(27-20)12-14-3-2-4-15(21)11-14/h2-12H,1H3/b10-7+,17-12-

InChI Key

QKZTUEHQYNUDCR-VXGMZCCXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2

Origin of Product

United States

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